2,4,5-Trimethoxystyrene

概要

説明

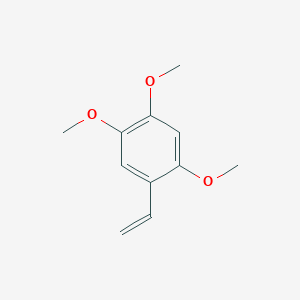

2,4,5-Trimethoxystyrene is an organic compound that belongs to the class of phenylpropanoids. It is characterized by a styrene backbone with three methoxy groups attached to the benzene ring at the 2, 4, and 5 positions. This compound is known for its presence in various plant species and has been studied for its potential biological activities, including anti-inflammatory and insecticidal properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethoxystyrene typically involves the following steps:

Starting Material: The synthesis often begins with 2,4,5-trimethoxybenzaldehyde.

Wittig Reaction: The aldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding styrene derivative.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

化学反応の分析

Types of Reactions

2,4,5-Trimethoxystyrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert the double bond in the styrene moiety to a single bond, forming the corresponding ethyl derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

Oxidation: 2,4,5-Trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.

Reduction: 2,4,5-Trimethoxyethylbenzene.

Substitution: Various halogenated derivatives depending on the substituent introduced

科学的研究の応用

2,4,5-Trimethoxystyrene has been explored for various scientific research applications:

Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

Biology: The compound has shown potential as an insecticidal agent against pests like Spodoptera frugiperda.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 2,4,5-trimethoxystyrene involves its interaction with various molecular targets and pathways:

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).

Insecticidal Activity: It affects the nervous system of insects, leading to paralysis and death.

類似化合物との比較

2,4,5-Trimethoxystyrene can be compared with other similar compounds, such as:

2,4,5-Trimethoxybenzaldehyde: Shares the same methoxy substitution pattern but differs in the functional group attached to the benzene ring.

2,4,5-Trimethoxycinnamic Acid: Similar in structure but contains a carboxylic acid group instead of a vinyl group.

2,4,5-Trimethoxybenzoic Acid: Another related compound with a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its styrene backbone, which allows it to undergo polymerization and other reactions that are not possible with its aldehyde or acid counterparts. This makes it a versatile compound for various applications in research and industry .

生物活性

2,4,5-Trimethoxystyrene is a phenylpropanoid compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its potential applications in medicine and agriculture.

This compound is characterized by the presence of three methoxy groups attached to a styrene backbone. Its molecular formula is , and it exhibits significant solubility in organic solvents. The compound can be derived from various plant sources, particularly those belonging to the Peperomia and Duguetia genera.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study on Peperomia pellucida, this compound was identified in leaf extracts and demonstrated activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for different extracts ranged from 19.5 to 2500 μg/mL, showcasing its potential as an antimicrobial agent .

2. Antitumor Activity

This compound has been investigated for its antitumor properties. A study reported its effectiveness against several cancer cell lines, including human hepatocellular carcinoma and melanoma. The compound exhibited IC50 values ranging from 13.0 to 36.04 μg/mL across different cell lines . Moreover, in vivo studies on C57BL/6 mice showed tumor growth inhibition rates of up to 37.52% at specific dosages .

3. Anti-inflammatory and Analgesic Effects

The compound has also been linked to anti-inflammatory and analgesic activities. Various studies have reported its efficacy in reducing inflammation and pain responses in experimental models. For instance, extracts containing this compound were shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .

Study on Peperomia pellucida

A significant study focused on the effects of rhizobacteria on the production of secondary metabolites in Peperomia pellucida. It was found that inoculation with specific bacteria increased the levels of this compound in the plant at 30 days post-inoculation (dpi), suggesting that microbial interactions can enhance the biosynthesis of beneficial compounds .

Essential Oils Analysis

In another investigation into essential oils from Duguetia species, this compound constituted approximately 19% of the oil composition. These oils demonstrated significant antioxidant activity and cytotoxic effects against various cancer cell lines . The essential oils also showed promising results in inhibiting lipid peroxidation and exhibiting anti-cancer properties.

Data Tables

特性

IUPAC Name |

1-ethenyl-2,4,5-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-5-8-6-10(13-3)11(14-4)7-9(8)12-2/h5-7H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAINMNHDGRVBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170051 | |

| Record name | 2,4,5-Trimethoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-03-7 | |

| Record name | 2,4,5-Trimethoxystyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。